4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C18H16Cl2N4OS and a molecular weight of 407.324 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,6-dichlorobenzaldehyde with 3-isopropoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and the dichlorophenyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
- 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
These compounds share structural similarities, such as the triazole ring and substituted phenyl groups, but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16Cl2N4OS |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-11(2)25-13-6-3-5-12(9-13)17-22-23-18(26)24(17)21-10-14-15(19)7-4-8-16(14)20/h3-11H,1-2H3,(H,23,26)/b21-10+ |
InChI Key |
KESORSLIPCFFHZ-UFFVCSGVSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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